molecular formula C15H23NS B8447380 4-(p-Tert-butylphenylthio)piperidine CAS No. 162402-42-8

4-(p-Tert-butylphenylthio)piperidine

Cat. No.: B8447380
CAS No.: 162402-42-8
M. Wt: 249.4 g/mol
InChI Key: YLJZQMDTLQSLSN-UHFFFAOYSA-N
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Description

4-(p-Tert-butylphenylthio)piperidine is a piperidine derivative featuring a bulky tert-butylphenylthio substituent at the 4-position of the piperidine ring. For instance, nucleophilic aromatic substitution reactions involving piperidine and brominated aromatic precursors (e.g., displacement of bromine by phenylthiol or amines) are well-documented . Piperidine derivatives are widely explored in medicinal chemistry due to their conformational flexibility and ability to interact with biological targets, such as neurotransmitter receptors and enzymes .

Properties

CAS No.

162402-42-8

Molecular Formula

C15H23NS

Molecular Weight

249.4 g/mol

IUPAC Name

4-(4-tert-butylphenyl)sulfanylpiperidine

InChI

InChI=1S/C15H23NS/c1-15(2,3)12-4-6-13(7-5-12)17-14-8-10-16-11-9-14/h4-7,14,16H,8-11H2,1-3H3

InChI Key

YLJZQMDTLQSLSN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)SC2CCNCC2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Steric and Electronic Effects in Substitution Reactions
  • Piperidine vs. Diethylamine : In bromine displacement reactions, piperidine produces an 80:20 ratio of 4-:2-isomers, compared to diethylamine, which favors the 2-isomer. This is attributed to piperidine’s lower steric demand, enabling easier access to the 4-position .
  • Thiophenol Derivatives: Phenylthiol displaces bromine at both 4- and 2-positions, similar to amines. The tert-butyl group in 4-(p-Tert-butylphenylthio)piperidine may further sterically hinder the 2-position, favoring 4-substitution.

Table 1: Isomer Ratios in Bromine Displacement Reactions

Nucleophile 4-:2- Isomer Ratio Key Factor
Piperidine 80:20 Low steric hindrance
Diethylamine Lower 4-isomer Higher steric bulk
Phenylthiol Mixed Electronic effects
Pharmacological Activity: Piperidine Moieties in Receptor Modulation
  • EP2 Receptor Potentiation : 2-Piperidinyl phenyl benzamides (e.g., CID890517) show potent EP2 receptor activity. The para-fluorobenzamide group is critical, and replacing piperidine with morpholine or piperazine abolishes activity, highlighting the piperidine ring’s role in binding .
  • 5-HT2A Receptor Binding : 4-(p-Fluorobenzoyl)piperidine derivatives exhibit high affinity for 5-HT2A receptors. Replacing the piperidine carbonyl with an amide (e.g., compound 18) reduces binding affinity 10-fold, emphasizing the ketone’s role in receptor orientation.

Table 2: Key SAR Findings for Piperidine-Containing Compounds

Compound Class Structural Feature Activity Impact Reference
2-Piperidinyl benzamides Piperidine at 2-position Essential for EP2 activity
Trisubstituted pyrimidines Morpholine > Piperidine Higher EP2 potentiation
4-Benzoylpiperidines Carbonyl group Critical for 5-HT2A binding
Comparison with tert-Butyl-Substituted Piperidines
  • 4-tert-Butylpiperidine : A simpler analog lacking the phenylthio group. Its tert-butyl substituent increases lipophilicity but may reduce conformational flexibility compared to this compound.
  • 4-[2-(2-tert-Butyl-4-methylphenoxy)ethyl]piperidine: Features a phenoxyethyl side chain. The extended structure may enhance membrane permeability but reduce target specificity due to increased hydrophobicity.

Table 3: Physicochemical Properties of tert-Butyl Piperidine Derivatives

Compound Molecular Formula LogP Key Feature
This compound C15H23NS ~3.5* High steric bulk, sulfur atom
4-tert-Butylpiperidine C9H19N 2.1† Compact, lipophilic
4-[2-(2-t-Bu-4-Me-phenoxy)ethyl]piperidine C18H29NO 2.87 Phenoxyethyl chain

*Estimated; †Experimental value from .

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